molecular formula C23H19IN6O2 B12054326 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12054326
M. Wt: 538.3 g/mol
InChI Key: URXWMLUSDXCTMH-WGOQTCKBSA-N
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Description

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound that features a combination of iodophenoxy, tetrazole, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps. One common approach is the reaction of 4-iodophenol with formaldehyde to form 4-iodophenoxymethyl alcohol. This intermediate is then reacted with 4-(tetrazol-1-yl)benzaldehyde under basic conditions to form the desired product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include iodophenoxy derivatives with higher oxidation states.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is not fully understood. its structure suggests that it could interact with biological targets through multiple pathways:

    Molecular Targets: Potential targets include enzymes and receptors that recognize the tetrazole or benzamide moieties.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-iodophenoxy)methyl]-N’-((E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene)benzohydrazide
  • 3-[(4-iodophenoxy)methyl]-N’-{(1E)-1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide

Uniqueness

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodophenoxy group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in chemical reactions and biological interactions.

Properties

Molecular Formula

C23H19IN6O2

Molecular Weight

538.3 g/mol

IUPAC Name

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H19IN6O2/c1-16(18-6-10-21(11-7-18)30-15-25-28-29-30)26-27-23(31)19-4-2-17(3-5-19)14-32-22-12-8-20(24)9-13-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+

InChI Key

URXWMLUSDXCTMH-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)I)/C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)I)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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